2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a fluorine atom, and a chromeno-pyrrole core
Preparation Methods
The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group is typically synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Construction of the Chromeno-Pyrrole Core: This step involves a series of condensation and cyclization reactions, often catalyzed by palladium or copper catalysts.
Final Assembly: The final step involves coupling the benzodioxole and chromeno-pyrrole intermediates under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde groups to alcohols.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to modify the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: Its unique structure allows for the study of enzyme interactions and receptor binding, providing insights into biological pathways.
Material Science: The compound’s properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Chemical Biology: It is used as a probe to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to the disruption of biological pathways, resulting in therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Benzodioxole Derivatives: These compounds share the benzodioxole moiety but differ in other structural aspects.
Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings, which may have different substitution patterns.
Chromeno-Pyrrole Compounds: These compounds share the chromeno-pyrrole core but differ in the substituents attached to the core.
The uniqueness of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of these features, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C30H26FNO6 |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-[3-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H26FNO6/c1-17(2)10-11-35-21-5-3-4-19(13-21)27-26-28(33)22-14-20(31)7-9-23(22)38-29(26)30(34)32(27)15-18-6-8-24-25(12-18)37-16-36-24/h3-9,12-14,17,27H,10-11,15-16H2,1-2H3 |
InChI Key |
OJLNGZHOMJLCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.